

Mass Spectrometry Fragmentation Patterns of Thiazol-4-ol: A Comparative Technical Guide

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Compound of Interest

Compound Name: Thiazol-4-ol

CAS No.: 54441-11-1

Cat. No.: B3271258

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Executive Summary

In drug discovery, the thiazole scaffold is ubiquitous, serving as a pharmacophore in diverse therapeutics from antineoplastics (e.g., dasatinib) to antibiotics. **Thiazol-4-ol**, while chemically simple, presents a significant analytical challenge due to its rapid keto-enol tautomerism. It exists predominantly as thiazol-4(5H)-one in the gas phase, a distinction that fundamentally alters its mass spectrometry (MS) fragmentation behavior compared to its aromatic isomers.

This guide provides a definitive technical analysis of the fragmentation patterns of **thiazol-4-ol** (thiazol-4(5H)-one), contrasting it with its primary structural isomer, thiazol-2-ol (thiazol-2(3H)-one). By leveraging specific fragmentation pathways—specifically the loss of Carbon Monoxide (CO) versus Isocyanic Acid (HNCO)—researchers can unambiguously identify these isomers in complex mixtures.

Chemical Context: The Tautomerism Trap

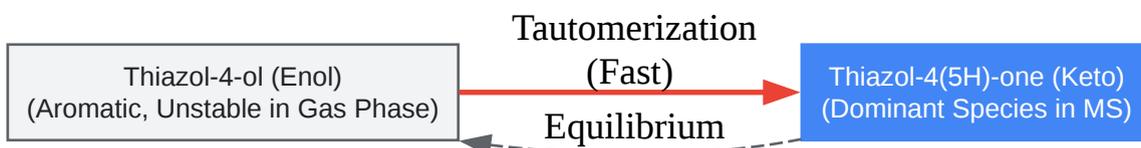
Before interpreting the mass spectrum, one must define the species being ionized. **Thiazol-4-ol** (C₃H₃NOS, MW 101.13) is not a static structure.^[1]

- Enol Form (**Thiazol-4-ol**): Aromatic, but energetically less favorable in the gas phase.
- Keto Form (Thiazol-4(5H)-one): The dominant species observed in EI/ESI-MS. It features a saturated C5 carbon and a carbonyl at C4.

Implication for MS: The molecular ion (

) will appear at m/z 101, but the fragmentation tree is dictated by the keto structure. Unlike the stable aromatic thiazole ring which fragments via HCN loss, the 4-one ring is prone to carbonyl ejection.

Tautomeric Equilibrium Visualization



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Figure 1: The keto-enol equilibrium favors the thiazol-4(5H)-one form, which dictates the observed fragmentation pathways.

Fragmentation Analysis: Thiazol-4(5H)-one[2][3][4] Primary Fragmentation Pathway (Electron Impact, 70 eV)

The fragmentation of thiazol-4(5H)-one is characterized by the destabilization of the heterocyclic ring followed by the expulsion of neutral small molecules.

1. Molecular Ion (

)[2][3]

- m/z 101: The parent peak is distinct but often not the base peak due to the lability of the cyclic amide bond.

2. The Diagnostic Step: Loss of CO

Unlike its isomers, the 4-one structure places the carbonyl group adjacent to a methylene group (C5) and a nitrogen (N3). The most energetically favorable pathway is the extrusion of carbon monoxide (CO).

- Transition:

- Fragment Structure: The resulting ion at m/z 73 corresponds to the $[C_2H_3NS]$

radical cation (likely a thio-aziridine or linear isomer).

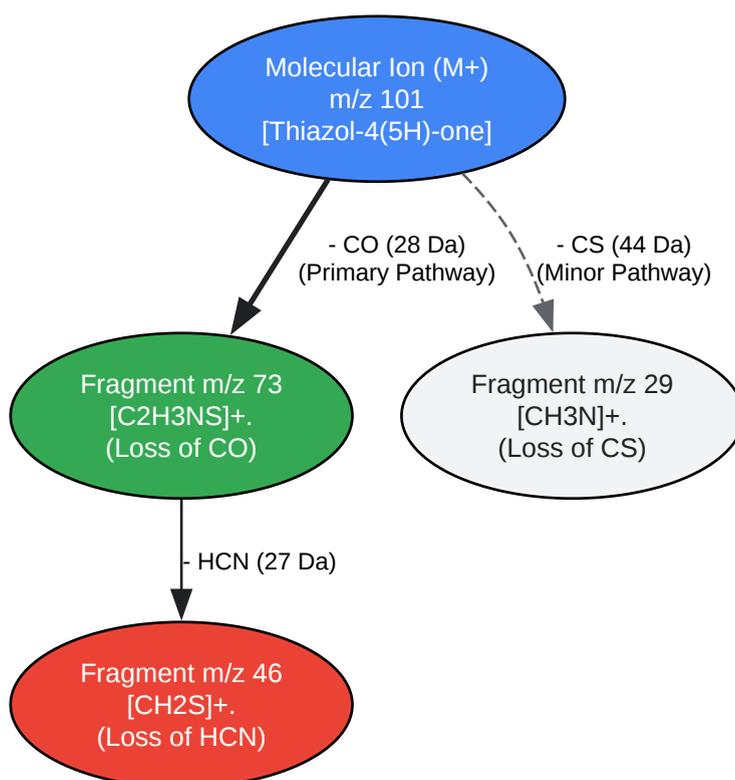
3. Secondary Fragmentation: Loss of HCN

The $[M-CO]$ ion is unstable and rapidly degrades by losing hydrogen cyanide (HCN), a hallmark of nitrogen-containing heterocycles.

- Transition:
- Fragment Structure: The ion at m/z 46 corresponds to $[CH_2S]$

(thioformaldehyde cation), a highly stable terminal fragment.

Fragmentation Pathway Diagram[3][6]



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Figure 2: The dominant fragmentation cascade for Thiazol-4(5H)-one involves sequential loss of Carbon Monoxide and Hydrogen Cyanide.

Comparative Analysis: The Isomer Distinction

The critical value of this guide lies in distinguishing **Thiazol-4-ol** from Thiazol-2-ol. While they share the same mass (101 Da), their internal connectivity drives divergent fragmentation.

The Competitor: Thiazol-2-ol (Thiazol-2(3H)-one)

In the 2-isomer, the carbonyl is flanked by Sulfur and Nitrogen (

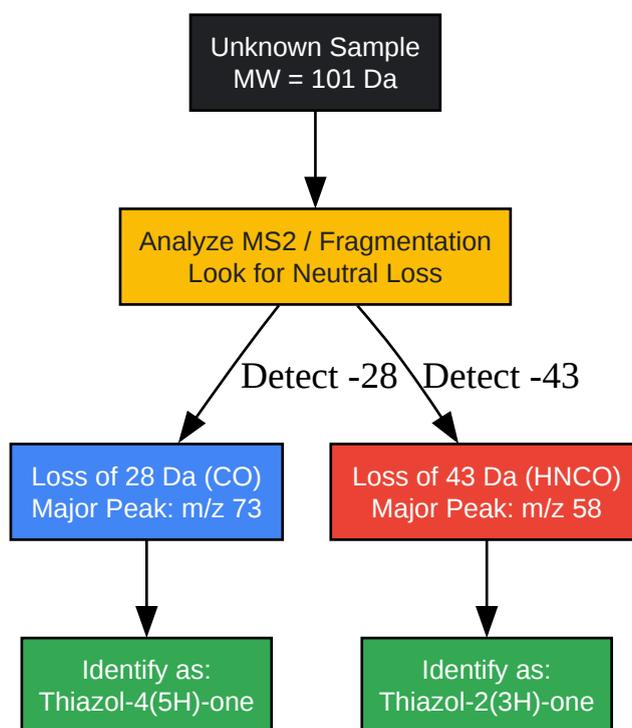
).

This specific arrangement facilitates a Retro-Diels-Alder (RDA) type cleavage that ejects Isocyanic Acid (HNCO) or the NCO radical.

Comparative Data Table

Feature	Thiazol-4(5H)-one (Target)	Thiazol-2(3H)-one (Alternative)	Differentiation Logic
Molecular Ion	m/z 101	m/z 101	Indistinguishable at MS1.
Primary Loss	-28 Da (CO)	-43 Da (HNCO)	CRITICAL DIFFERENTIATOR
Resulting Ion	m/z 73 [C ₂ H ₃ NS]	m/z 58 [C ₂ H ₂ S]	m/z 73 vs m/z 58 is the diagnostic check.
Secondary Loss	-27 Da (HCN) m/z 46	-26 Da (C ₂ H ₂) m/z 32 (S)	4-one yields Thioformaldehyde; 2-one yields Sulfur.
Mechanism	-cleavage adjacent to Carbonyl	Retro-Diels-Alder (RDA)	2-one structure allows clean N-C=O ejection.

Decision Tree for Isomer Identification



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Figure 3: Analytical workflow for differentiating thiazolone isomers based on neutral loss analysis.

Experimental Protocol

To replicate these results and validate the identity of a thiazole derivative, follow this self-validating protocol.

A. Sample Preparation[6]

- Solvent: Dissolve 0.1 mg of the compound in Methanol (HPLC grade). Avoid protic solvents if analyzing labile derivatives, but for the parent thiazolone, MeOH is acceptable.
- Concentration: Final concentration should be 1–10 $\mu\text{g/mL}$ for ESI or 1 mg/mL for EI (Direct Insertion Probe).

B. Instrumentation Settings (Generic)

- Ionization: Electron Impact (EI) at 70 eV is preferred for structural fingerprinting. Electrospray Ionization (ESI+) is suitable for molecular weight confirmation but may show abundant

dimers.

- Source Temp: 200°C. (Note: Thiazol-4-one is thermally sensitive; avoid excessive injector temperatures >250°C to prevent pyrolysis).
- Scan Range: m/z 25 – 150.

C. Data Validation Steps

- Check M+: Confirm parent ion at m/z 101.
- Verify Absence of m/z 58: If m/z 58 is the base peak, your sample is likely the 2-isomer (Thiazol-2-one), not the 4-isomer.
- Confirm m/z 73: Look for the [M-28] peak. In ESI+, this may appear as a fragment in MS/MS (CID) of the m/z 102 protonated ion.

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